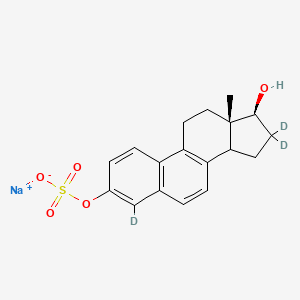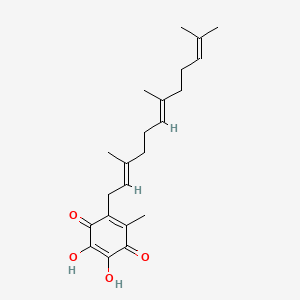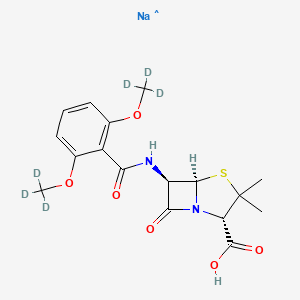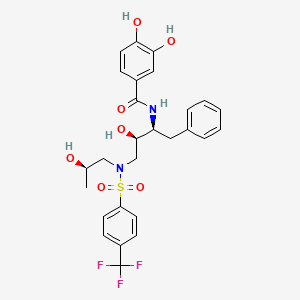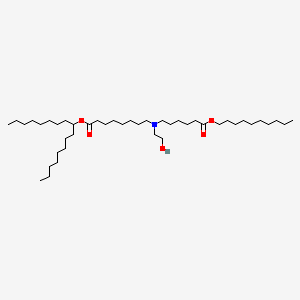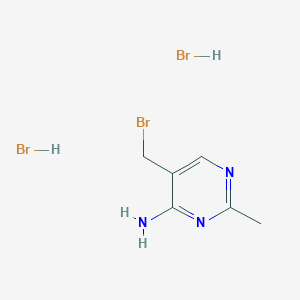
Grk-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Grk-IN-1 is a compound known for its potential as an inhibitor of G protein-coupled receptor kinases (GRKs). These kinases play a crucial role in the regulation of G protein-coupled receptors (GPCRs), which are involved in various physiological processes, including cell signaling, cardiovascular function, and immune response .
Métodos De Preparación
The synthesis of Grk-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Industrial production methods may include large-scale synthesis using automated reactors and purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Grk-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Grk-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of GRKs and their role in GPCR signaling.
Biology: It is used to investigate the role of GRKs in various biological processes, including cell signaling, immune response, and cardiovascular function.
Medicine: It has potential therapeutic applications in the treatment of diseases such as heart failure, hypertension, and neurodegenerative disorders.
Industry: It is used in the development of new drugs and therapeutic agents targeting GR
Propiedades
Fórmula molecular |
C6H10Br3N3 |
|---|---|
Peso molecular |
363.88 g/mol |
Nombre IUPAC |
5-(bromomethyl)-2-methylpyrimidin-4-amine;dihydrobromide |
InChI |
InChI=1S/C6H8BrN3.2BrH/c1-4-9-3-5(2-7)6(8)10-4;;/h3H,2H2,1H3,(H2,8,9,10);2*1H |
Clave InChI |
ISJJOTCLFWXCRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=N1)N)CBr.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


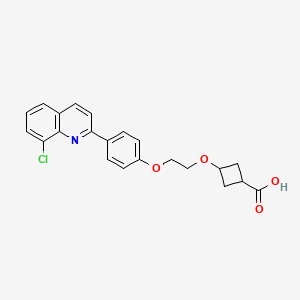
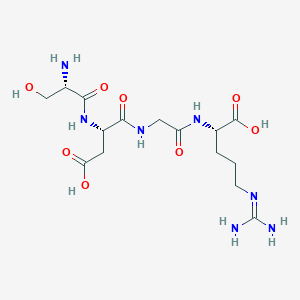
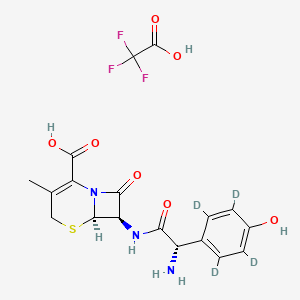

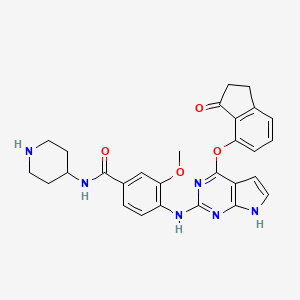
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
